molecular formula C18H16ClN3O2 B4504850 N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide

Cat. No.: B4504850
M. Wt: 341.8 g/mol
InChI Key: YLTYXSFWKCUNRO-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O2 and its molecular weight is 341.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.0931045 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

Compounds similar to N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide have been synthesized and evaluated for their antimalarial activity. A study conducted by Werbel et al. explored the synthesis of 5-(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and related compounds, demonstrating significant antimalarial potency against Plasmodium berghei in mice, with potential for clinical trials in humans due to their pharmacokinetic properties allowing extended protection against infection even after oral administration [(Werbel et al., 1986)

Bioactive Metabolites

Another study by Högestätt et al. revealed the conversion of acetaminophen into the bioactive N-acylphenolamine AM404 through fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. This process elucidates a novel pathway for drug metabolism and highlights the molecular mechanism underlying the occurrence of analgesic N-acylphenolamine AM404 following treatment with acetaminophen (Högestätt et al., 2005).

Herbicide Metabolism

Research by Coleman et al. investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study contributes to understanding the metabolic pathways and potential toxicological implications of these herbicides, which share structural similarities with this compound (Coleman et al., 2000).

Anti-inflammatory and Analgesic Activities

Research conducted by Al-Ostoot et al. on the synthesis and molecular docking analysis of an indole acetamide derivative showcased its anti-inflammatory activity through in silico modeling. The study also involved geometrical optimization and interaction energy studies to investigate the compound's stability and interactions (Al-Ostoot et al., 2020).

Antimicrobial Agents

Almutairi et al. synthesized and characterized certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and related compounds for their antimicrobial activity. The study identified compounds with significant activity against various microorganisms, emphasizing the potential therapeutic applications of these compounds (Almutairi et al., 2018).

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(6-chloroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12(23)20-15-4-6-16(7-5-15)21-18(24)11-22-9-8-13-2-3-14(19)10-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTYXSFWKCUNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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